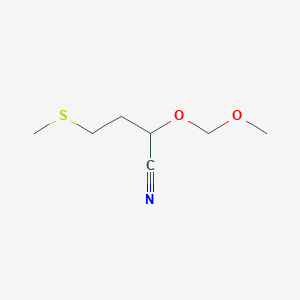
2-(Methoxymethoxy)-4-(methylsulfanyl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethoxy)-4-(methylthio)butanenitrile is an organic compound with a unique structure that includes both methoxymethoxy and methylthio functional groups
Méthodes De Préparation
The synthesis of 2-(Methoxymethoxy)-4-(methylthio)butanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylthio)butanenitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
2-(Methoxymethoxy)-4-(methylthio)butanenitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Applications De Recherche Scientifique
2-(Methoxymethoxy)-4-(methylthio)butanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and thioethers. It may also serve as a probe to investigate biological pathways involving these functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(Methoxymethoxy)-4-(methylthio)butanenitrile exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the methylthio group undergoes electron transfer processes leading to the formation of sulfoxides or sulfones. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-(Methoxymethoxy)-4-(methylthio)butanenitrile can be compared with similar compounds such as:
2-(Methoxymethoxy)-4-(methylthio)butanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-(Methylthio)butanenitrile: Lacks the methoxymethoxy group, making it less versatile in certain reactions.
2-(Methoxymethoxy)-4-(methylthio)butanol: Contains a hydroxyl group instead of a nitrile, leading to different reactivity and applications.
Propriétés
Numéro CAS |
476301-91-4 |
|---|---|
Formule moléculaire |
C7H13NO2S |
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
2-(methoxymethoxy)-4-methylsulfanylbutanenitrile |
InChI |
InChI=1S/C7H13NO2S/c1-9-6-10-7(5-8)3-4-11-2/h7H,3-4,6H2,1-2H3 |
Clé InChI |
QVACGOIWFPTKAG-UHFFFAOYSA-N |
SMILES canonique |
COCOC(CCSC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


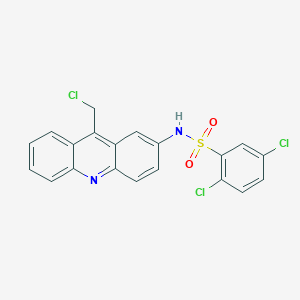
![2-[2-Amino-6-(methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B15216305.png)


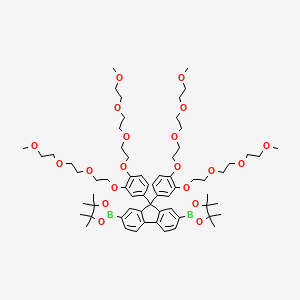
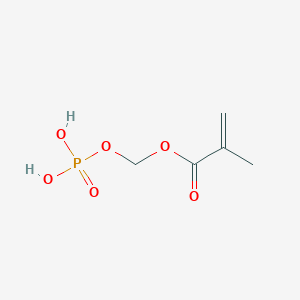

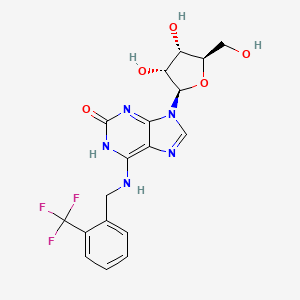
![5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B15216352.png)


![N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide](/img/structure/B15216371.png)


